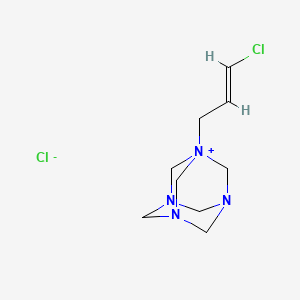![molecular formula C25H28N8O2 B10819298 15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)
15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for compound 26 involve the creation of a macrocyclic structure. The specific details of the synthesis, including the reagents and conditions used, are typically proprietary and detailed in specialized chemical literature. Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity .
Chemical Reactions Analysis
Compound 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 26 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of ASK1 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of ASK1 in cellular processes such as apoptosis and inflammation.
Medicine: Potential therapeutic applications in treating neurodegenerative diseases and conditions involving inflammatory demyelination.
Industry: May be used in the development of new pharmaceuticals targeting ASK1.
Mechanism of Action
The mechanism of action of compound 26 involves the inhibition of ASK1. ASK1 is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including apoptosis, inflammation, and stress responses. By inhibiting ASK1, compound 26 can modulate these pathways, potentially leading to therapeutic effects in conditions such as neurodegeneration and inflammation .
Comparison with Similar Compounds
Compound 26 is unique among its analogues due to its high level of central nervous system penetration. Similar compounds include other ASK1 inhibitors, such as:
Compound 10: Another ASK1 inhibitor with different structural properties.
Selonsertib: A known ASK1 inhibitor used in clinical trials for various conditions.
These compounds share the common feature of inhibiting ASK1 but differ in their chemical structures and specific pharmacokinetic properties .
Properties
Molecular Formula |
C25H28N8O2 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
15-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one |
InChI |
InChI=1S/C25H28N8O2/c1-31(2)11-12-33-16-19(15-27-33)18-8-9-22-20(14-18)25(34)29-23-7-5-6-21(28-23)24-30-26-17-32(24)10-3-4-13-35-22/h5-9,14-17H,3-4,10-13H2,1-2H3,(H,28,29,34) |
InChI Key |
JGKCBXMHIQSQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=C(C=C2)OCCCCN4C=NN=C4C5=NC(=CC=C5)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


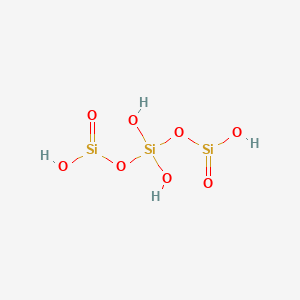
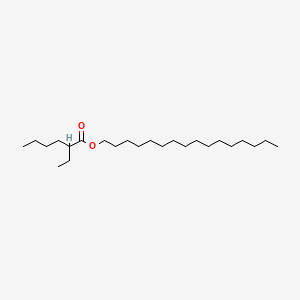
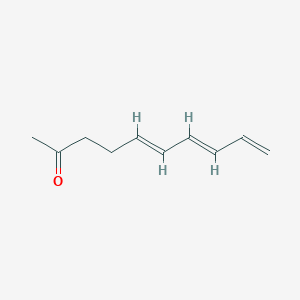
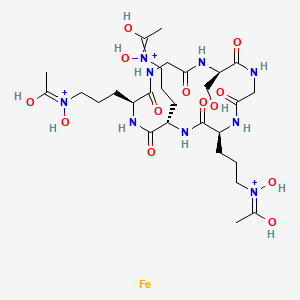
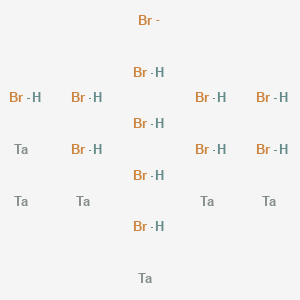
![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
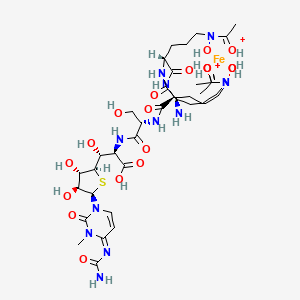
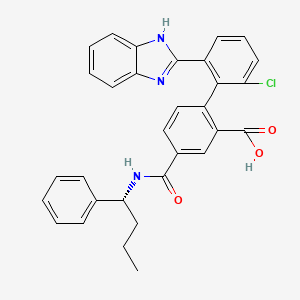
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)
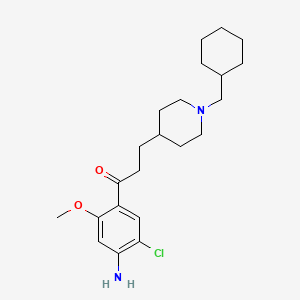
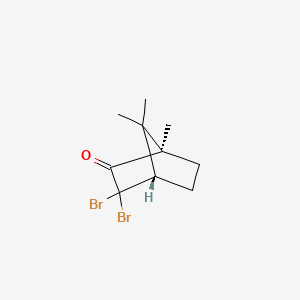
![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)
